Diisopropylphosphonat

Übersicht

Beschreibung

Die Diisopropylphosphono-Gruppe ist eine organische Verbindung, die zur Klasse der Phosphonsäurediester gehört. Diese Verbindungen enthalten ein Diesterderivat der Phosphonsäure mit der allgemeinen Struktur ROP(=O)OR’ (wobei R und R’ organische Gruppen sind). Die chemische Formel für die Diisopropylphosphono-Gruppe lautet C6H15O3P .

Herstellungsmethoden

Die Synthese der Diisopropylphosphono-Gruppe beinhaltet typischerweise die Veresterung von Phosphonsäure mit Isopropanol. Diese Reaktion kann durch Säuren wie Salzsäure oder Schwefelsäure katalysiert werden. Die Reaktionsbedingungen erfordern oft eine Erwärmung, um den Veresterungsprozess zu erleichtern. Industrielle Produktionsmethoden können kontinuierliche Durchflussreaktoren umfassen, um die Ausbeute und Effizienz zu optimieren .

Wissenschaftliche Forschungsanwendungen

Die Diisopropylphosphono-Gruppe hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Phosphonsäureestern.

Biologie: Sie dient als Sonde in enzymatischen Studien, um die Rolle von Phosphonsäureestern in biologischen Systemen zu verstehen.

Medizin: Sie wird auf ihr Potenzial in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Enzyminhibitoren.

Wirkmechanismus

Der Mechanismus, durch den die Diisopropylphosphono-Gruppe ihre Wirkung entfaltet, beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. Zum Beispiel kann sie Enzyme hemmen, indem sie den Übergangszustand enzymatischer Reaktionen nachahmt. Diese Hemmung erfolgt durch die Bildung stabiler Komplexe mit dem aktiven Zentrum des Enzyms, wodurch der Zugang zum Substrat blockiert und die enzymatische Aktivität reduziert wird .

Wirkmechanismus

Target of Action

The primary targets of Diisopropyl phosphonate are enzymes such as Parathion hydrolase . These enzymes are found in organisms like Brevundimonas diminuta and Flavobacterium sp . The compound interacts with these enzymes, affecting their function and activity.

Mode of Action

Diisopropyl phosphonate interacts with its targets by catalyzing the hydrolysis of certain substrates . For instance, it catalyzes the hydrolysis of the insecticide paraoxon at a rate approaching the diffusion limit . This suggests that the compound has evolved to optimally utilize this synthetic substrate.

Biochemical Pathways

Diisopropyl phosphonate affects various biochemical pathways. As a phosphonate, it mimics the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This can lead to changes in the downstream effects of these pathways, impacting various biological processes.

Pharmacokinetics

It’s known that once inside the body, related compounds like diisopropyl methylphosphonate are rapidly converted to other forms and cleared from the blood .

Result of Action

The molecular and cellular effects of Diisopropyl phosphonate’s action depend on its interaction with its targets and the specific biochemical pathways it affects. For example, its ability to catalyze the hydrolysis of certain substrates can lead to changes in the activity of certain enzymes, potentially affecting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diisopropyl phosphonate. For instance, it’s known that most of the compound enters groundwater or surface water when it enters the environment . . These environmental factors can influence how the compound interacts with its targets and affects biochemical pathways.

Biochemische Analyse

Biochemical Properties

Diisopropyl phosphonate plays a significant role in biochemical reactions . It often inhibits enzymes utilizing various phosphates as substrates . The compound can be prepared from its esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .

Cellular Effects

It is known that phosphonates, a group to which Diisopropyl phosphonate belongs, can have significant effects on cells . For instance, they can inhibit enzymes and affect various cellular processes .

Molecular Mechanism

The molecular mechanism of Diisopropyl phosphonate is complex and involves several biochemical pathways . It is known to inhibit enzymes utilizing various phosphates as substrates

Temporal Effects in Laboratory Settings

It is known that the hydrolysis of phosphonate esters, a group to which Diisopropyl phosphonate belongs, can take place both under acidic and basic conditions .

Metabolic Pathways

Diisopropyl phosphonate is involved in several metabolic pathways . It is known to inhibit enzymes utilizing various phosphates as substrates

Transport and Distribution

It is known that phosphonates, a group to which Diisopropyl phosphonate belongs, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that phosphonates, a group to which Diisopropyl phosphonate belongs, can be localized in various subcellular compartments .

Vorbereitungsmethoden

The synthesis of the Diisopropylphosphono Group typically involves the esterification of phosphonic acid with isopropanol. This reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction conditions often require heating to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Analyse Chemischer Reaktionen

Die Diisopropylphosphono-Gruppe unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Phosphonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Phosphinoxide umwandeln.

Substitution: Sie kann nucleophile Substitutionsreaktionen durchlaufen, bei denen die Isopropylgruppen durch andere Nucleophile ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine oder Alkohole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Vergleich Mit ähnlichen Verbindungen

Die Diisopropylphosphono-Gruppe kann mit anderen Phosphonsäurediestern verglichen werden, wie zum Beispiel:

- Dimethylphosphono-Gruppe

- Diethylphosphono-Gruppe

- Diphenylphosphono-Gruppe

Was die Diisopropylphosphono-Gruppe auszeichnet, ist ihre einzigartige Kombination aus sterischen und elektronischen Eigenschaften, die durch die Isopropylgruppen vermittelt werden. Diese Eigenschaften beeinflussen ihre Reaktivität und Stabilität, wodurch sie für spezifische Anwendungen geeignet ist, bei denen andere Phosphonsäurediester möglicherweise nicht so effektiv sind .

Eigenschaften

IUPAC Name |

oxo-di(propan-2-yloxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3P/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLZAAWLLPMZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[P+](=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061988 | |

| Record name | Diisopropylphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809-20-7 | |

| Record name | O,O-Diisopropyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676G4RQ6ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

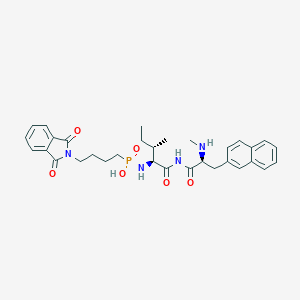

![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)

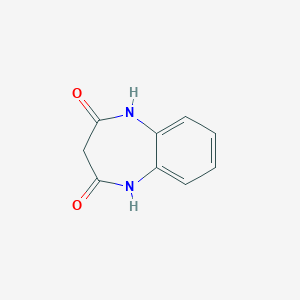

![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B126364.png)